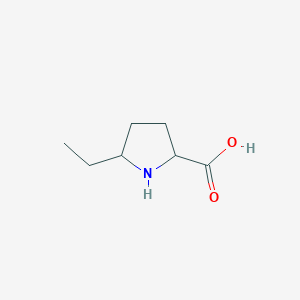![molecular formula C9H19NO B13238227 (2R)-2-[(tert-butoxy)methyl]pyrrolidine](/img/structure/B13238227.png)
(2R)-2-[(tert-butoxy)methyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[(tert-butoxy)methyl]pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a tert-butoxy methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(tert-butoxy)methyl]pyrrolidine typically involves the reaction of pyrrolidine with tert-butyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the pyrrolidine attacks the carbon atom of the tert-butyl bromoacetate, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, improved safety, and higher efficiency compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-[(tert-butoxy)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyrrolidines depending on the reagents used.
Applications De Recherche Scientifique
(2R)-2-[(tert-butoxy)methyl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Mécanisme D'action
The mechanism of action of (2R)-2-[(tert-butoxy)methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group can enhance the compound’s stability and bioavailability, allowing it to effectively interact with its targets. The pyrrolidine ring can participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-[(tert-butoxy)methyl]pyrrolidine: The enantiomer of (2R)-2-[(tert-butoxy)methyl]pyrrolidine, which may exhibit different biological activities.
N-tert-butoxycarbonyl pyrrolidine: A similar compound with a different substitution pattern.
tert-Butyl pyrrolidine: Lacks the methoxy group but shares the pyrrolidine core structure.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. The presence of the tert-butoxy group also imparts distinct chemical properties, such as increased steric hindrance and stability .
Propriétés
Formule moléculaire |
C9H19NO |
|---|---|
Poids moléculaire |
157.25 g/mol |
Nom IUPAC |
(2R)-2-[(2-methylpropan-2-yl)oxymethyl]pyrrolidine |
InChI |
InChI=1S/C9H19NO/c1-9(2,3)11-7-8-5-4-6-10-8/h8,10H,4-7H2,1-3H3/t8-/m1/s1 |
Clé InChI |
VWXSCKOHAKPRKK-MRVPVSSYSA-N |
SMILES isomérique |
CC(C)(C)OC[C@H]1CCCN1 |
SMILES canonique |
CC(C)(C)OCC1CCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13238145.png)

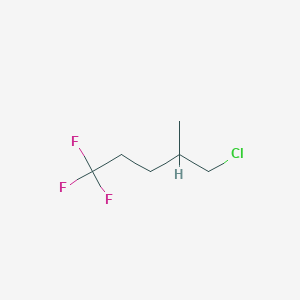
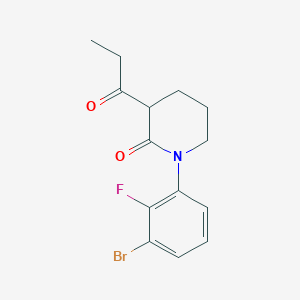
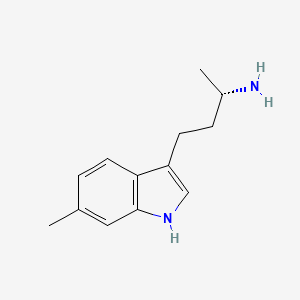
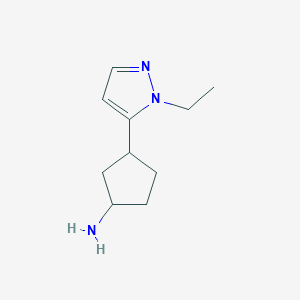
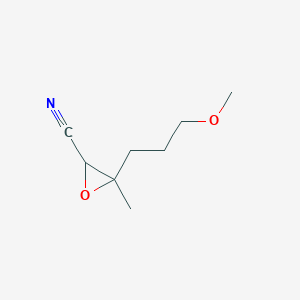
![3-[4-(Propan-2-yl)cyclohexyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B13238188.png)
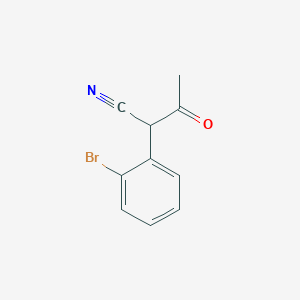
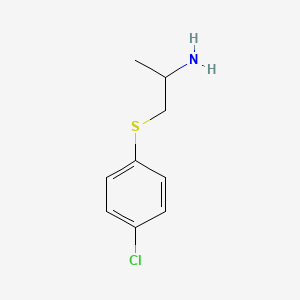
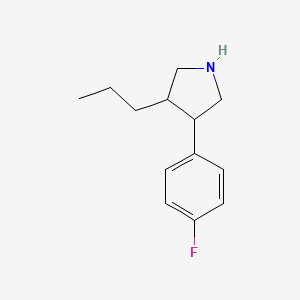
![1-Methyl-5-{4-methyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13238208.png)

